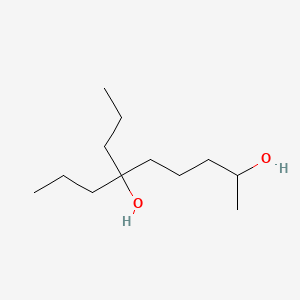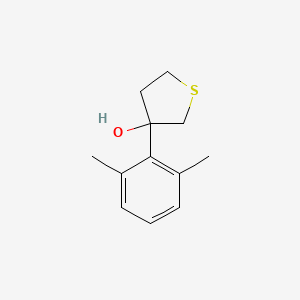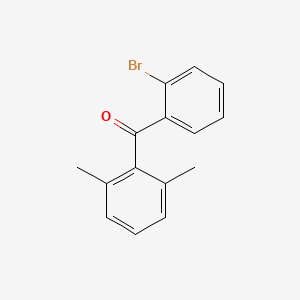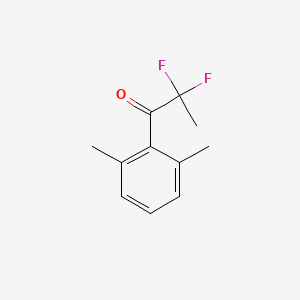
4-Propyl-4,8-nonanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-4,8-nonanediol (4-PN) is a synthetic compound derived from the reaction of 1,4-butanediol and propylene oxide, and is the most widely used compound in the field of synthetic organic chemistry. 4-PN is used in a variety of applications, including as a reagent for the synthesis of other compounds, as a solvent for organic reactions, and as a stabilizer for a variety of organic compounds. It is also used in the manufacture of polymers, coatings, and adhesives. In addition, 4-PN is used in the pharmaceutical industry for the synthesis of drugs, as well as in the food industry as an ingredient in flavorings and preservatives.
Mécanisme D'action
The mechanism of action of 4-Propyl-4,8-nonanediol is not fully understood. It is believed that the compound acts as a reagent, forming covalent bonds with other molecules. In addition, it is believed that this compound can act as a catalyst, accelerating the rate of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. The compound has been shown to be non-toxic in animal studies, and is not believed to be carcinogenic. However, further studies are needed to determine the long-term effects of this compound on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Propyl-4,8-nonanediol in laboratory experiments include its low cost, low toxicity, and its ability to act as a reagent and/or catalyst for a variety of reactions. However, there are some limitations to using this compound in laboratory experiments, including its flammability and its reactivity with a variety of compounds.
Orientations Futures
Future research on 4-Propyl-4,8-nonanediol should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies are needed to determine the long-term effects of this compound on human health. Other areas of research should include the development of new methods for the synthesis of this compound, as well as the development of new applications for the compound. Finally, further research should be conducted on the environmental impact of this compound, as well as its potential for use in the food and pharmaceutical industries.
Méthodes De Synthèse
4-Propyl-4,8-nonanediol can be synthesized by reacting propylene oxide with 1,4-butanediol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction is exothermic and the reaction time is typically between 1-3 hours. The product of the reaction is a mixture of this compound and other byproducts, which must be separated and purified to obtain pure this compound.
Applications De Recherche Scientifique
4-Propyl-4,8-nonanediol has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a solvent for organic reactions, and as a stabilizer for a variety of organic compounds. In addition, this compound has been used in the pharmaceutical industry for the synthesis of drugs, as well as in the food industry as an ingredient in flavorings and preservatives.
Propriétés
IUPAC Name |
6-propylnonane-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-8-12(14,9-5-2)10-6-7-11(3)13/h11,13-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRCHVXDRFQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














